

(7R)-Elisrasib Demonstrates Superior Efficacy in Sotorasib-Resistant KRAS G12C Models

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For Immediate Release

Shanghai, China – December 4, 2025 – New preclinical data on **(7R)-Elisrasib** (also known as D3S-001), a next-generation KRAS G12C inhibitor, reveals its potent and robust anti-tumor activity in models of non-small cell lung cancer (NSCLC) that have developed resistance to the first-generation inhibitor, sotorasib. The findings suggest that **(7R)-Elisrasib**'s distinct mechanism of action, characterized by rapid and sustained target engagement, may overcome the common resistance mechanisms that limit the long-term efficacy of sotorasib.

Sotorasib, the first FDA-approved targeted therapy for KRAS G12C-mutated cancers, has provided a valuable treatment option for patients. However, the development of resistance, often through on-target KRAS mutations or off-target bypass signaling pathways, remains a significant clinical challenge[1][2][3]. **(7R)-Elisrasib** is an orally bioavailable, selective inhibitor of KRAS G12C that has shown promise in overcoming these resistance mechanisms.

Comparative Efficacy in Preclinical Models

Preclinical studies have demonstrated the superior potency of **(7R)-Elisrasib** compared to first-generation KRAS G12C inhibitors. In cellular assays, **(7R)-Elisrasib** exhibited a significantly lower IC50 for the inhibition of active KRAS G12C, indicating greater potency.



Compound	Cell Line	IC50 (nM)
(7R)-Elisrasib (D3S-001)	H358 (KRAS G12C)	0.6
MIA-Pa-Ca-2 (KRAS G12C)	0.44	
Sotorasib	H358 (KRAS G12C)	35
Adagrasib	H358 (KRAS G12C)	78

Table 1: Comparative IC50 values of KRAS G12C

inhibitors in mutant cell lines.

[4][5]

In vivo studies using xenograft models of sotorasib-resistant NSCLC further highlight the enhanced efficacy of **(7R)-Elisrasib**. In a MIA PaCa-2 pancreatic cancer xenograft model with acquired resistance to sotorasib, driven by KRAS gene amplification, **(7R)-Elisrasib** demonstrated significant tumor growth inhibition (TGI) and prolonged survival compared to sotorasib and adagrasib. At a dose of 30 mg/kg, **(7R)-Elisrasib** achieved a 94% TGI on day 17 and a median survival of 36.5 days, while sotorasib and adagrasib showed only marginal effects[4].

Treatment Group (30 mg/kg)	Tumor Growth Inhibition (TGI)	Median Survival (Days)
(7R)-Elisrasib (D3S-001)	94% (Day 17)	36.5
Sotorasib	Marginal	Not Reported
Adagrasib	Marginal	Not Reported

Table 2: Efficacy of (7R)-

Elisrasib in a sotorasib-

resistant xenograft model.[4]

Overcoming Resistance Through a Differentiated Mechanism



The superior efficacy of **(7R)-Elisrasib** in sotorasib-resistant models is attributed to its unique mechanism of action. Sotorasib resistance can emerge from the reactivation of the MAPK signaling pathway or the activation of bypass pathways such as the PI3K/AKT/mTOR pathway[6][7][8][9]. **(7R)-Elisrasib**'s ability to achieve rapid and complete target engagement overcomes the dynamic cycling of KRAS between its inactive (GDP-bound) and active (GTP-bound) states, a process that can limit the effectiveness of first-generation inhibitors[4][10]. This sustained inhibition of KRAS G12C effectively shuts down downstream oncogenic signaling, even in the presence of resistance mechanisms.

Another promising alternative for overcoming sotorasib resistance is elironrasib (formerly RMC-6291), a RAS(ON) inhibitor. In a phase I trial involving heavily pretreated patients with KRAS G12C-mutated NSCLC, many of whom had progressed on a prior KRAS G12C inhibitor, elironrasib demonstrated a confirmed objective response rate of 42% and a median progression-free survival of 6.2 months[11][12].

Experimental Protocols Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **(7R)-Elisrasib** in KRAS G12C mutant cancer cell lines.

Methodology:

- Cell Culture: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with serial dilutions of (7R)-Elisrasib, sotorasib, and adagrasib for 72 hours. A vehicle control (DMSO) is also included.
- Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.



Data Analysis: Luminescence readings are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model.

In Vivo Xenograft Studies

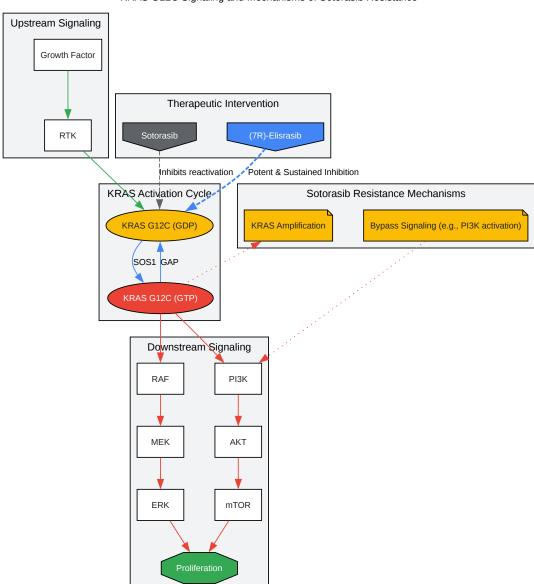
Objective: To evaluate the anti-tumor efficacy of **(7R)-Elisrasib** in sotorasib-resistant mouse models.

Methodology:

- Model Development: Sotorasib-resistant xenograft models are established by subcutaneously implanting human KRAS G12C mutant cancer cells (e.g., MIA PaCa-2) into immunodeficient mice. Resistance is induced by treating the mice with sotorasib until tumors develop resistance and resume growth.
- Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups and administered (7R)-Elisrasib, sotorasib, adagrasib, or a vehicle control orally, typically once daily.
- Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling pathway modulation (e.g., levels of phosphorylated ERK).
- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival analysis is also performed.

Visualizing the Path to Overcoming Resistance



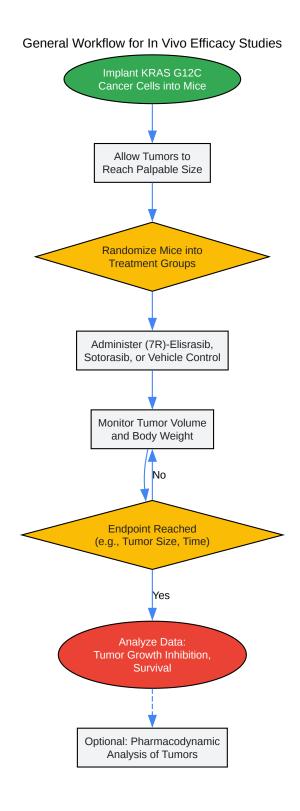


KRAS G12C Signaling and Mechanisms of Sotorasib Resistance

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Caption: KRAS G12C signaling pathway and mechanisms of sotorasib resistance.





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Caption: General workflow for in vivo efficacy studies of KRAS G12C inhibitors.



The promising preclinical data for **(7R)-Elisrasib** warrants further investigation in clinical trials to confirm its efficacy and safety in patients with sotorasib-resistant KRAS G12C-mutated cancers. This next-generation inhibitor has the potential to become a valuable new therapeutic option for this patient population with limited treatment choices.

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